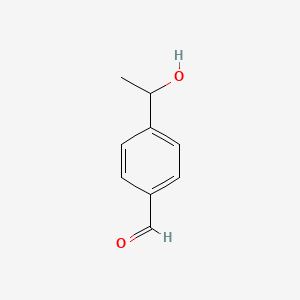
Dl-alpha-aminothiopropionic acid
Descripción general
Descripción
Dl-alpha-aminothiopropionic acid is an amino acid derivative with the molecular formula C3H7NOS and a molecular weight of 105.159 g/mol . It is characterized by the presence of a free thiol group attached to an alpha-carbon atom, making it a unique compound in the realm of amino acids. This compound was first isolated from fungus-infected sweet clover by T. F. Barron in 1949.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dl-alpha-aminothiopropionic acid can be synthesized using various methods. One common method involves the reaction of L-cysteine with acrylonitrile in the presence of an acid catalyst. Another method involves the reaction of L-cysteine with acrylamide in the presence of alkaline catalysts. These reactions typically require controlled temperatures and specific pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. Analytical techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are used to characterize the synthesized compound.
Análisis De Reacciones Químicas
Types of Reactions
Dl-alpha-aminothiopropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiol group makes it particularly reactive in oxidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the alpha-carbon, where reagents like alkyl halides are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of sulfonic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Dl-alpha-aminothiopropionic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various chemical compounds, including peptides and antibiotics.
Biology: The compound exhibits antioxidant, neuroprotective, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and alleviate pain in animal models.
Medicine: Due to its biological activities, this compound is studied for potential therapeutic applications, including cancer treatment and pain management.
Industry: It is used in the synthesis of various industrial chemicals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism by which Dl-alpha-aminothiopropionic acid exerts its effects is primarily attributed to its ability to scavenge free radicals and regulate gene expression related to oxidative stress, apoptosis, and inflammation. The compound interacts with molecular targets such as enzymes and receptors involved in these pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
L-cysteine: Similar in structure but lacks the thiol group attached to the alpha-carbon.
Dl-alpha-aminobutyric acid: Another amino acid derivative with a different side chain structure.
Methionine: Contains a sulfur atom but differs in its overall structure and properties.
Uniqueness
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
Propiedades
IUPAC Name |
2-aminopropanethioic S-acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXURDJTDAAEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


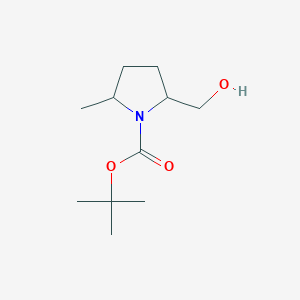
![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)
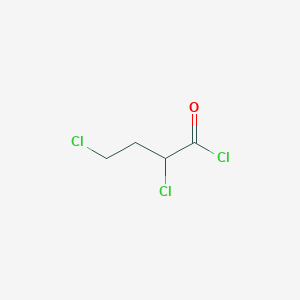
![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)
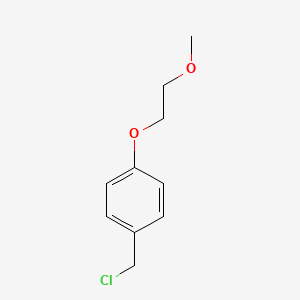
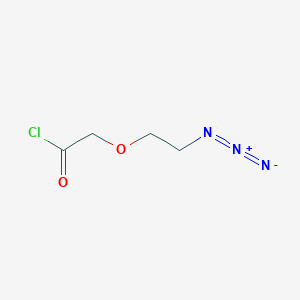
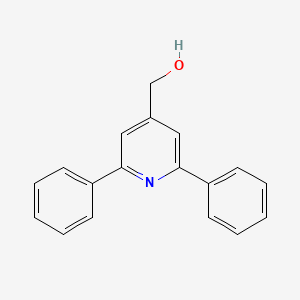
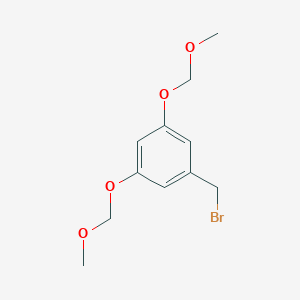
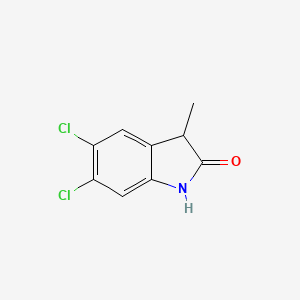
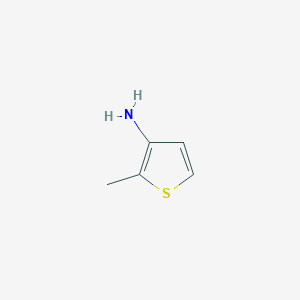
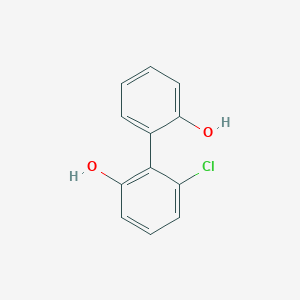
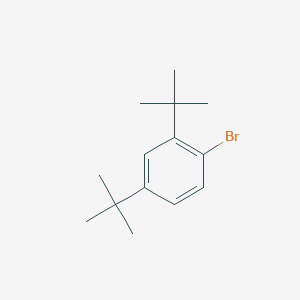
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)piperidine](/img/structure/B3331296.png)
